ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound “ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzamide, a tetrazole, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several spectroscopic techniques, such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Synthesis and Characterization
Synthesis Methodologies
Several studies have focused on the synthesis of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate and related compounds. For instance, a novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed and synthesized via the cyclization of thioamide with 2-chloroacetoacetate, showcasing the potential for creating diverse chemical structures starting from similar precursors (Tang Li-jua, 2015).
Characterization Techniques
The characterization of these compounds utilizes various analytical techniques. The structures of synthesized compounds are established through IR, 1H NMR, and MS spectra, providing insights into the molecular architecture and chemical properties of these compounds.
Potential Biological Activities
Antimicrobial and Antioxidant Activities
Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant properties. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates synthesized from related compounds have shown promising antimicrobial activity and have been subject to docking studies to understand their interaction with microbial proteins (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).
Anti-Inflammatory Activities
Furthermore, certain ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for in vitro antioxidant and in vivo anti-inflammatory activities. These studies highlight the potential of such compounds in pharmacological applications, particularly in managing oxidative stress and inflammation (K. Madhavi, G. Sreeramya, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(1h-1,2,3-triazol-1-yl)benzamides, have been reported to inhibit heat shock protein 90 (hsp90), a molecular chaperone involved in the folding and assembly of proteins .
Mode of Action
Based on the structure, it may interact with its target through hydrogen bond and hydrophobic interactions . The tetrazole ring in the compound could potentially form hydrogen bonds with the target protein, while the benzamido and thiophene groups could contribute to hydrophobic interactions.
Biochemical Pathways
HSP90 is involved in the folding and assembly of many proteins, including key players in cell growth, differentiation, and survival .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted in a study . The study used computational methods to predict the interaction of a similar compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
Result of Action
If the compound does indeed inhibit hsp90, it could potentially lead to the degradation of client proteins via the ubiquitin-proteasome pathway . This could disrupt various cellular processes and potentially lead to cell death, particularly in cancer cells where HSP90 is often overexpressed .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-6-5-7-13(8-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBKAHCDCJIRJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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